molecular formula C10H17N3O B2394871 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198367-44-9

3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2394871
CAS RN: 2198367-44-9
M. Wt: 195.266
InChI Key: ZFZXNMMKDVJZPL-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CBPT, is a chemical compound with potential applications in scientific research. CBPT belongs to the class of triazolone derivatives, which have been shown to possess a range of biological activities. In

Scientific Research Applications

Synthetic Applications

1,2,3-Triazole derivatives, including those structurally related to 3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, are pivotal in organic synthesis. For instance, the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduces 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the method's compatibility with peptide synthesis on polar supports (Tornøe, Christensen, & Meldal, 2002). This illustrates the compound's potential utility in synthesizing structurally complex and biologically significant molecules.

Catalysis and Green Chemistry

Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols underscores the role of triazole derivatives in promoting green chemistry. The development of novel protocols for synthesizing these compounds, involving reactions in a DBU–water system under various conditions, highlights their relevance in creating sustainable chemical processes (Singh, Sindhu, & Khurana, 2013).

Biological and Pharmaceutical Research

Triazole derivatives exhibit significant biological activities, including antimycobacterial properties. The synthesis and evaluation of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds have demonstrated high activity against multidrug-resistant Mycobacterium tuberculosis, presenting a promising avenue for developing new treatments for tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Chemical Biology

The integration of 1,2,3-triazole structures into biologically active molecules facilitates the exploration of biological systems and the development of novel therapeutics. For example, the synthesis of 1,2,3-triazole derivatives with potential antifungal activity against Candida strains showcases the utility of these compounds in addressing fungal infections and their role in chemical biology research (Lima-Neto et al., 2012).

properties

IUPAC Name

5-cyclobutyl-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)13-9(8-5-4-6-8)11-12(3)10(13)14/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZXNMMKDVJZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN(C1=O)C)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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